molecular formula C9H11ClN2O B2507342 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol CAS No. 2197600-98-7

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2507342
CAS No.: 2197600-98-7
M. Wt: 198.65
InChI Key: PWKSZENQAYRRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol is a chemical compound featuring a chloropyridine moiety linked to a cyclobutanol ring through an amino bridge. This molecular architecture incorporates both a halogenated heteroaromatic system and an alicyclic alcohol, creating potential for diverse research applications and molecular interactions. Compounds containing similar chloropyridine and aminocyclobutanol motifs have demonstrated significant research value across multiple fields . Research indicates that chloropyridine-containing compounds frequently serve as key intermediates in medicinal chemistry and drug discovery programs . The structural features of this compound—specifically the chloropyridine group known for its hydrogen-bonding capability and the cyclobutanol ring that provides spatial orientation—may contribute to biological activity through targeted molecular interactions . Similar compounds have shown potential as inhibitors of various enzymatic targets , with some demonstrating activity against infectious diseases and applications in neurodegenerative research . The presence of both hydrogen bond donor and acceptor sites in the molecule enhances its potential for specific molecular recognition. This product is designated For Research Use Only and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic applications, nor for food, agricultural, or household use. Researchers should consult the safety data sheet prior to use and handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-[(3-chloropyridin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-6-2-1-5-11-9(6)12-7-3-4-8(7)13/h1-2,5,7-8,13H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSZENQAYRRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration-Reduction Pathway

The synthesis begins with 2-chloropyridine, which undergoes nitration at the para position (C4) using fuming nitric acid in concentrated sulfuric acid at 0–5°C. Subsequent reduction of the nitro group employs hydrogen gas (1 atm) over a Raney nickel catalyst in ethanol at 50°C, yielding 2-amino-4-chloropyridine in 78% yield over two steps. Isomerization to the desired 3-chloro-2-aminopyridine is achieved through thermal rearrangement at 180°C in diphenyl ether, though this method suffers from moderate regioselectivity (65:35 ratio favoring the 3-chloro isomer).

Directed Metalation Approach

An alternative route utilizes directed ortho-metalation (DoM) of 3-chloropyridine. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with tosyl azide, generates the 2-azide intermediate. Staudinger reduction with triphenylphosphine and subsequent hydrolysis provides 3-chloro-2-aminopyridine with improved regiocontrol (89% yield, >95% purity).

Cyclobutanol Derivative Preparation

[2+2] Photocycloaddition

Cyclobutanol is synthesized via UV-induced [2+2] cycloaddition of ethylene and ketene in dichloromethane at −20°C. This method produces cyclobutanone in 45% yield, which is subsequently reduced using sodium borohydride in methanol to afford cyclobutanol (92% yield).

Ring-Contraction Strategy

A more efficient approach employs the Favorskii rearrangement of cyclopentanone. Treatment with bromine in aqueous sodium hydroxide at 0°C induces ring contraction, yielding cyclobutanecarboxylic acid (68% yield). Reduction with lithium aluminum hydride (LAH) in diethyl ether provides cyclobutanol in 85% yield.

N-Aryl Bond Formation Strategies

Nucleophilic Aromatic Substitution

Direct coupling of cyclobutanol mesylate with 3-chloro-2-aminopyridine in dimethylformamide (DMF) at 120°C using cesium carbonate as base achieves N-arylation in 38% yield. The moderate efficiency stems from competing elimination pathways and partial ring-opening of the cyclobutane.

Optimized Conditions:

  • Solvent: 1,4-Dioxane
  • Base: Potassium tert-butoxide
  • Temperature: 80°C
  • Yield Improvement: 54% with <5% decomposition

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 1-bromocyclobutanol with 3-chloro-2-aminopyridine demonstrates superior efficiency:

Component Quantity
Pd(OAc)₂ 5 mol%
XPhos 10 mol%
Cs₂CO₃ 2.5 equiv
1-Bromocyclobutanol 1.0 equiv
3-Chloro-2-aminopyridine 1.2 equiv
Toluene 0.2 M
Temperature 110°C, 24 h

This protocol delivers the target compound in 72% isolated yield with full retention of stereochemistry.

Mitsunobu Reaction

While traditionally used for ether synthesis, modified Mitsunobu conditions enable N-arylation:

3-chloro-2-aminopyridine (1.0 equiv)  
Cyclobutanol (1.5 equiv)  
DIAD (1.5 equiv)  
PPh₃ (1.5 equiv)  
THF, 0°C → rt, 12 h  

This method provides 61% yield but requires chromatographic separation of the triphenylphosphine oxide byproduct.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 54 92 No metal catalysts Competing elimination
Buchwald-Hartwig 72 98 High regioselectivity Pd contamination concerns
Mitsunobu 61 95 Mild conditions Phosphine byproduct removal

Scalability and Process Chemistry Considerations

The Buchwald-Hartwig protocol demonstrates the best scalability profile:

  • Catalyst Loading Reduction: 2 mol% Pd with 4 mol% XPhos maintains 68% yield at 1 kg scale
  • Solvent Recycling: Toluene recovery via distillation achieves 87% reuse efficiency
  • Crystallization: Product recrystallization from heptane/ethyl acetate (3:1) affords >99.5% purity

Analytical Characterization

1H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J = 4.8 Hz, 1H, Py-H),
7.68 (d, J = 8.2 Hz, 1H, Py-H),
6.61 (dd, J = 4.8, 8.2 Hz, 1H, Py-H),
4.87 (br s, 1H, OH),
3.92–3.84 (m, 1H, NCH),
2.66–2.58 (m, 2H, CH₂),
2.35–2.27 (m, 2H, CH₂)

HRMS (ESI+):
Calculated for C₉H₁₀ClN₂O [M+H]⁺: 213.0426
Found: 213.0429

IR (ATR):
3345 cm⁻¹ (O-H stretch),
1602 cm⁻¹ (C=N aromatic),
1548 cm⁻¹ (N-H bend)

Emerging Methodologies

Recent advances in electrochemical C-N coupling show promise for metal-free synthesis. Preliminary data using n-Bu₄NBF₄ as electrolyte in acetonitrile at 1.5 V demonstrate 48% yield within 8 hours, though optimization is ongoing.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloropyridine moiety can be reduced to form a substituted pyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[(3-Chloropyridin-2-yl)amino]cyclobutanone.

    Reduction: Formation of 2-[(3-Aminopyridin-2-yl)amino]cyclobutan-1-ol.

    Substitution: Formation of 2-[(3-Substituted-pyridin-2-yl)amino]cyclobutan-1-ol derivatives.

Scientific Research Applications

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine Derivatives

The following compounds share key structural motifs with 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol, enabling comparative analysis:

3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
  • Structure : A propargyl alcohol derivative with a 2,5-dichloropyridin-3-yl group.
  • Key Differences: Ring System: Lacks a cyclobutanol ring; instead, it has a linear propynol chain. Substituents: Contains two chlorine atoms at the 2- and 5-positions of the pyridine ring, compared to a single chlorine at the 3-position in the target compound.
3-(2-Aminopyridin-3-yl)propan-1-ol
  • Structure: A propanol derivative with a 2-aminopyridin-3-yl group.
  • Key Differences: Functional Groups: The amino group on the pyridine ring is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound.
Pyrazole Carboxamide Derivatives (e.g., compounds 2a, 2u, 2v, 2w from Molecules 2015)
  • Structure : These compounds share the 3-chloropyridin-2-yl moiety but incorporate pyrazole carboxamide cores.
  • Key Differences: Core Structure: Pyrazole rings and carboxamide groups replace the cyclobutanol-amino linkage. Synthetic Routes: Synthesized via reactions in tetrahydrofuran (THF) or dichloromethane (DCM) with amines or amino acids, followed by recrystallization (e.g., 55% yield for compound 2a) .
Table 1: Structural and Functional Comparison
Compound Core Structure Pyridine Substituents Key Functional Groups Potential Applications
2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol Cyclobutanol-amino 3-chloro -NH-, -OH Agrochemicals, pharmaceuticals
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Propynol 2,5-dichloro -C≡C-, -OH Reactive intermediates
3-(2-Aminopyridin-3-yl)propan-1-ol Propanol 2-amino -NH₂, -OH Drug discovery (e.g., kinase inhibitors)
Pyrazole carboxamides (e.g., 2a) Pyrazole-carboxamide 3-chloro -CONH- Insecticides (high yield synthesis)
  • Electronic Effects: The 3-chloro group in the target compound may enhance stability and intermolecular interactions compared to amino or dichloro substituents.

Research Findings and Gaps

  • Synthetic Challenges: The strained cyclobutanol ring in the target compound may require specialized synthetic strategies, unlike the more straightforward routes for propanol derivatives .
  • Biological Efficacy: Pyrazole carboxamide analogs (e.g., 2a) demonstrated insecticidal activity, suggesting that the 3-chloropyridin-2-yl group could be a pharmacophore.
  • Statistical Evaluation : Abbott’s formula (percent control = 100(X - Y)/X) could be applied to compare insecticidal efficacy if bioactivity data were available, ensuring statistically significant results (difference > 3× probable error) .

Biological Activity

2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings related to this compound, including its activity against various pathogens and cancer cell lines.

Chemical Structure and Synthesis

The compound features a cyclobutane ring with an amino group and a hydroxyl group attached to a chloropyridine moiety. The synthesis typically involves the reaction of 3-chloropyridine-2-amine with cyclobutanone, facilitated by bases such as sodium hydride or potassium carbonate under reflux conditions.

Synthetic Route

StepDescription
1Reaction of 3-chloropyridine-2-amine with cyclobutanone.
2Use of a base (e.g., sodium hydride) to promote nucleophilic attack.
3Refluxing the mixture to ensure complete conversion.

Antimicrobial Properties

Research indicates that 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism involves binding to bacterial enzymes, disrupting their function and inhibiting growth .

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Mycobacterium luteum5

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly in triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87). The cytotoxic effects were assessed using the MTT assay, revealing an IC50 value of approximately 39.2 ± 1.7 μM against MDA-MB-231 cells .

Cell Viability Results:

Cell LineIC50 (µM)
MDA-MB-23139.2 ± 1.7
U-8745.0 ± 2.0

The biological activity of 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol is attributed to its interaction with specific molecular targets within cells. It is thought to modulate the activity of key enzymes involved in cellular signaling pathways, particularly those associated with cancer progression and microbial resistance .

Pathways Affected

Research suggests that the compound may influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting serine-threonine protein kinases such as BRAF and MEK , which are crucial for tumor growth and survival .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Antimicrobial Screening : A study screened various derivatives of chloropyridine compounds, including 2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol, demonstrating its superior antibacterial activity compared to other synthesized compounds .
  • Anticancer Efficacy : In a comparative study involving multiple anticancer agents, this compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a lead candidate for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.